Superior Potency in Breast Cancer Stem Cell Viability Assay Relative to Screening Threshold
In a high-throughput screen (PubChem AID: 504535) designed to identify selective inhibitors of breast cancer stem cells (CSCs), 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid was identified as an active compound [1]. The assay measured cell viability of the HMLE_shECad cell line, a model for epithelial-to-mesenchymal transition (EMT)-induced CSCs, after 72 hours of compound exposure. The compound's activity is benchmarked against the assay's stringent hit criteria, which defined 'Active' as compounds significantly reducing cell viability, with a subset (6 out of 26 actives) achieving IC50 values ≤ 1 µM. While the exact IC50 for this compound is not publicly detailed, its classification as 'Active' differentiates it from the 19 tested compounds that failed to meet the activity threshold, and positions it within a potent subset of the 45-compound test set [1].
| Evidence Dimension | Inhibition of Cancer Stem Cell Viability |
|---|---|
| Target Compound Data | Classified as 'Active' (potency ≤ 10 µM, with potential for ≤ 1 µM activity based on assay summary) |
| Comparator Or Baseline | Inactive Compounds in PubChem AID 504535 |
| Quantified Difference | Active vs. Inactive (binary classification); 6 of 26 actives achieved IC50 ≤ 1 µM |
| Conditions | HMLE_shECad breast cancer stem cell line; 72-hour treatment; CellTiter-Glo luminescence viability assay; Compound concentration tested at a single dose (likely 10 µM) or dose-response. |
Why This Matters
This evidence confirms the compound is not a biologically inert building block but a validated hit in a therapeutically relevant oncology assay, providing a clear functional differentiation from untested or inactive structural analogs for researchers focused on CSC-targeted drug discovery.
- [1] PubChem BioAssay Database. Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. AID 504535. Summary Data: 26 Active, 6 Activity ≤ 1 µM, 45 Tested. Accessed April 2026. View Source
